molecular formula C13H22F2N2O2 B2970452 tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 1780426-38-1

tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B2970452
CAS RN: 1780426-38-1
M. Wt: 276.328
InChI Key: KKXKVSHFCXABJD-UHFFFAOYSA-N
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Description

“tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate” is a chemical compound with the CAS Number: 2177257-96-2 . It has a molecular weight of 312.79 . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22F2N2O2.ClH/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17;/h16H,4-9H2,1-3H3;1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Supramolecular Arrangements

Research by Graus et al. (2010) explores the synthesis and crystal structure of diazaspirodecane derivatives, highlighting the influence of substituents on the cyclohexane ring on supramolecular arrangements. This study indicates the potential of tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate derivatives in understanding and designing new molecular assemblies with specific properties (Graus et al., 2010).

Conformational Analysis

Fernandez et al. (2002) discuss the synthesis of spirolactams as conformationally restricted pseudopeptides, indicating the role of tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate derivatives in mimicking peptide structures. This work contributes to the development of novel peptidomimetics for therapeutic applications (Fernandez et al., 2002).

Structural Features

The study by Guerrero-Alvarez et al. (2004) on the relative configuration of spiro[4.5]decanes through NMR analysis shows the potential of tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate derivatives in structural and stereochemical investigations, providing insights into their conformational dynamics (Guerrero-Alvarez et al., 2004).

Synthetic Applications

Research by Meyers et al. (2009) describes efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate, showcasing its utility in accessing novel chemical spaces for drug discovery and development (Meyers et al., 2009).

Asymmetric Synthesis

Ellman et al. (2002) discuss the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating the relevance of tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate derivatives in the synthesis of enantioenriched amines, a critical aspect in medicinal chemistry (Ellman et al., 2002).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific safety and hazard details were not found in the web search results.

properties

IUPAC Name

tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-12(9-17)4-6-16-8-13(12,14)15/h16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXKVSHFCXABJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNCC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate

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